2',3,4'-Trimethylbutyrophenone
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Overview
Description
2’,3,4’-Trimethylbutyrophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a butyrophenone backbone, with three methyl groups substituted at the 2’, 3, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (benzene or substituted benzene) and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: Benzene or substituted benzene, 2’,3,4’-trimethylbutyryl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane or carbon disulfide.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’,3,4’-Trimethylbutyrophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The process involves the continuous addition of reactants and catalyst into a reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2’,3,4’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’,3,4’-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3,4’-Trimethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,3,3-Trimethylbutyrophenone
- 2’,4,4-Trimethylbutyrophenone
- 3’,4,4-Trimethylbutyrophenone
Uniqueness
2’,3,4’-Trimethylbutyrophenone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)7-13(14)12-6-5-10(3)8-11(12)4/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCRWZVJDAYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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